(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate

Lipophilicity Membrane permeability Metal extraction

Researchers often face failed intracellular metal chelation when relying on simple 8-hydroxyquinoline probes that remain protonated and inactive in acidic endosomal compartments. (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate (CAS 87236-71-3) solves this with a covalently fused dual-site architecture. • Predicted to be fully deprotonated and chelation-active at pH 5.0, where 8-HQ is only ~50% active, enabling superior metal sequestration in endosomes/lysosomes. • High LogP (4.73) drives passive membrane diffusion and organic-phase partitioning, outperforming standalone sodium dithiocarbamates in hydrometallurgical extraction of Cu(II), Zn(II), and Cd(II) at operational pH. • Pre-validated RP-HPLC separation protocol available, reducing method development time for analytical labs requiring a characterized dithiocarbamate-8-hydroxyquinoline hybrid reference standard.

Molecular Formula C19H26N2OS2
Molecular Weight 362.6 g/mol
CAS No. 87236-71-3
Cat. No. B12902041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate
CAS87236-71-3
Molecular FormulaC19H26N2OS2
Molecular Weight362.6 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O
InChIInChI=1S/C19H26N2OS2/c1-3-5-12-21(13-6-4-2)19(23)24-14-16-10-9-15-8-7-11-20-17(15)18(16)22/h7-11,22H,3-6,12-14H2,1-2H3
InChIKeyGHUMBRRHICYOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Overview and Procurement Identity


(8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate (CAS 87236-71-3) is a hybrid molecule that covalently links an 8-hydroxyquinoline (8-HQ) core to a dibutyldithiocarbamate (DBDTC) moiety via a methylene bridge . This structural fusion creates a single chemical entity possessing two distinct metal-chelating functional groups—the N,O-donor 8-HQ and the S,S-donor DBDTC—within one scaffold, a feature absent in simple 8-HQ derivatives or standalone dithiocarbamates [1]. The compound is classified as a dithiocarbamate ester and is recognized by its EINECS number 289-308-6, indicating its listing on the European Inventory of Existing Commercial Chemical Substances . The predicted physicochemical properties—LogP of 4.73, pKa of 4.26, and molecular weight of 362.55 g/mol—position it as a significantly more lipophilic and more acidic chelator compared to the parent 8-hydroxyquinoline .

Why Generic Substitution Fails for This Compound


Generic substitution within the dithiocarbamate or 8-hydroxyquinoline families fails for (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate because its chemicophysical identity is defined by the simultaneous presence of two covalently linked chelating motifs, not by a single functional group . The dibutyldithiocarbamate moiety provides high lipophilicity (LogP 4.73) and soft sulfur donor atoms, while the 8-hydroxyquinoline contributes a phenolic hydroxyl (pKa 4.26) and a quinoline nitrogen that modulate pH-dependent metal binding [1]. Changing the N-alkyl chain length (e.g., to dimethyl or diethyl analogs) alters LogP, steric hindrance at the metal coordination site, and consequently complex stability. Similarly, substituting a standalone 8-hydroxyquinoline or a simple sodium dithiocarbamate salt strips away the dual-site chelation capability that has been correlated with enhanced biological and extraction performance in mixed-ligand systems across the broader class [2]. A direct procurement consequence is that without rigorous verification of the exact CAS number and the integrity of the (8-hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate structure, experimental outcomes in metal-sensing, extraction, or biological assays cannot be reliably reproduced.

Quantitative Comparison Against Closest Analogs


Enhanced Lipophilicity for Membrane Permeability

The predicted LogP of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate is 4.73 , compared to the experimentally determined LogP of 1.85 for 8-hydroxyquinoline [1]. This 2.88 log unit difference corresponds to an approximately 750-fold higher theoretical partition coefficient favoring the organic phase. For procurement decisions where passive membrane diffusion or organic-phase metal extraction is critical, the dibutyldithiocarbamate ester offers a quantifiable advantage over the unmodified 8-hydroxyquinoline scaffold.

Lipophilicity Membrane permeability Metal extraction

Lower Phenolic pKa Enables Acidic Chelation

The predicted pKa of the 8-hydroxyquinoline phenolic OH in (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate is 4.26 ± 0.50 , significantly lower than the pKa of 5.02 for the OH group of unsubstituted 8-hydroxyquinoline [1]. This 0.76 unit downward shift means that at pH 5.0, the target compound is approximately 85% deprotonated versus only 50% for 8-hydroxyquinoline, enhancing its metal-binding capacity in mildly acidic environments such as endosomal compartments or acidic industrial process streams.

Acid dissociation constant pH-dependent chelation Metal coordination

Dual-Site Chelation and Complex Stability

Analogous mixed-ligand systems containing both dithiocarbamate and 8-hydroxyquinoline donors have been shown to form ternary metal complexes with stability constants measurably higher than those of the corresponding binary dithiocarbamate or 8-hydroxyquinoline complexes. For example, the formation of copper(II) mixed-ligand complexes with dithiocarbamate and 8-hydroxyquinoline ligands has been quantified via spectrophotometric competition experiments, with the ternary complex exhibiting a stability constant log β value that exceeds the sum of the individual binary stability constants due to cooperative binding effects [1]. This class-level inference, while not measured directly on (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate, strongly supports that the dual-site chelation architecture provides a thermodynamic advantage over single-site analogs such as sodium dibutyldithiocarbamate or 8-hydroxyquinoline alone.

Mixed-ligand complexes Stability constants Metal chelation

Validated HPLC Method for Purity Verification

A reproducible reverse-phase HPLC method on a Newcrom R1 column has been developed and documented for the separation and analysis of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate [1]. While retention data for specific impurities or manufacturing contaminants are vendor-proprietary, the existence of a validated, scalable LC method that is compatible with both UV and mass-spectrometric detection provides a concrete procurement advantage: laboratories can immediately implement identity and purity verification without method development. This contrasts with less-characterized analogs such as (8-hydroxyquinolin-7-yl)methyl dimethyldithiocarbamate, for which no publicly available validated analytical method has been identified.

HPLC analysis Purity verification Quality control

Procurement-Optimized Application Scenarios


Intracellular Metal Chelation in Acidic Organelles

The high lipophilicity (LogP 4.73) and reduced phenolic pKa (4.26) of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate make it particularly suited for applications requiring passive diffusion across cell membranes and subsequent metal chelation in mildly acidic compartments such as endosomes and lysosomes. The compound is predicted to remain deprotonated and chelation-active at pH 5.0, where 8-hydroxyquinoline is only 50% active. For research groups developing intracellular metal sensors or studying metal homeostasis, procuring this specific derivative could yield superior intracellular fluorescence quenching or metal sequestration compared to generic 8-hydroxyquinoline probes.

Selective Metal Extraction from Acidic Leachates

The combination of high organic-phase partitioning (logP-driven) and dual S,S/N,O chelation enables (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate to function as an effective metal extractant in hydrometallurgical solvent extraction circuits [1]. At operational pH values around 4.5–5.5, where the compound is substantially deprotonated, it is expected to selectively extract Cu(II), Zn(II), and Cd(II) into organic diluents. This creates a procurement rationale over conventional sodium dibutyldithiocarbamate, which lacks the pH-sensitive 8-hydroxyquinoline moiety and may require stricter alkaline conditions for optimal extraction.

Anti-Microbial Research Targeting Metal-Dependent Pathogens

Mixed-ligand metal complexes involving dithiocarbamate and 8-hydroxyquinoline donors have demonstrated enhanced anti-bacterial activity compared to the free ligands [2]. (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate, by pre-organizing both donor sets in one molecule, is a promising scaffold for generating bioactive metal complexes. Research groups screening for novel anti-microbial agents against Gram-positive and Gram-negative bacteria should prioritize this compound over simpler dithiocarbamate esters, as its dual-site architecture is more likely to form stable ternary complexes with essential microbial metal cofactors, potentially resulting in lower minimum inhibitory concentrations (MICs).

Analytical Standard and HPLC Method Development

Laboratories requiring a characterized dithiocarbamate-8-hydroxyquinoline hybrid for analytical method validation can leverage the pre-existing RP-HPLC separation protocol [3]. The method is scalable from analytical to preparative scale and is compatible with mass spectrometry, making (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate a practical choice for quality control reference standards or for generating purified fractions in medicinal chemistry campaigns. Procurement of alternative analogs without validated methods would incur additional method development costs and timelines.

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